3-(2-phenylethenesulfonamido)benzoic acid

Description

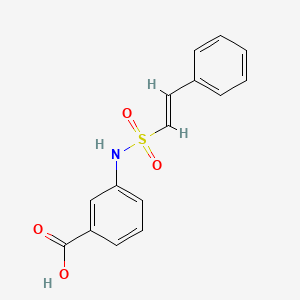

Structure

3D Structure

Properties

IUPAC Name |

3-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4S/c17-15(18)13-7-4-8-14(11-13)16-21(19,20)10-9-12-5-2-1-3-6-12/h1-11,16H,(H,17,18)/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLRXFSRZUJEQY-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Precursors for 3 2 Phenylethenesulfonamido Benzoic Acid

General Principles of Sulfonamide Bond Formation in Organic Synthesis

The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone in medicinal chemistry and is typically synthesized through several reliable methodologies. nih.govtandfonline.com These approaches primarily involve the coupling of a sulfur electrophile with an amine nucleophile.

Condensation Reactions Involving Sulfonyl Chlorides and Amines

The most traditional and widely employed method for constructing sulfonamides is the condensation reaction between a sulfonyl chloride and a primary or secondary amine. nih.govnih.govijarsct.co.in This reaction is highly efficient and proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct, which drives the reaction to completion. libretexts.org

The synthesis of 3-(2-phenylethenesulfonamido)benzoic acid can be achieved by reacting (E)-2-phenylethenesulfonyl chloride with 3-aminobenzoic acid. The amine group of 3-aminobenzoic acid acts as the nucleophile, attacking the sulfonyl chloride to form the desired sulfonamide linkage. This method's reliability and the commercial availability or straightforward synthesis of the precursors make it a primary choice. ijarsct.co.in

Table 1: Key Features of Sulfonyl Chloride and Amine Condensation

| Feature | Description |

| Reactants | Sulfonyl Chloride (R-SO₂Cl), Primary or Secondary Amine (R'-NH₂) |

| Mechanism | Nucleophilic substitution at the sulfur atom. |

| Conditions | Typically requires a base (e.g., pyridine, triethylamine) to scavenge HCl. |

| Advantages | High yields, well-established, broad substrate scope. nih.govijarsct.co.in |

| Limitations | Availability and stability of the required sulfonyl chloride. nih.govnih.gov |

Oxidative Sulfonylation Approaches

More contemporary methods bypass the need for pre-formed, and often unstable, sulfonyl chlorides by employing oxidative coupling strategies. nih.govrsc.org These reactions can generate the sulfonamide bond directly from more readily available starting materials like thiols or sulfinic acids.

One such approach is the oxidative coupling of thiols and amines. acs.orgnih.gov In this process, the thiol is oxidized in situ to a reactive sulfur species that is then trapped by an amine. rsc.org For example, electrochemical methods have been developed that enable the direct coupling of thiols and amines, driven only by electricity without the need for chemical oxidants, forming hydrogen as a benign byproduct. nih.govacs.orgnih.govcapes.gov.br Another strategy involves the use of hypervalent iodine reagents to facilitate the one-pot synthesis of primary sulfonamides from thiols and an ammonia (B1221849) source. rsc.org These methods offer a greener and more atom-economical alternative to the classical sulfonyl chloride route. rsc.org

Metal-Catalyzed Sulfonamide Synthesis

Transition metal catalysis has emerged as a powerful tool for forming carbon-sulfur and sulfur-nitrogen bonds, offering novel pathways to sulfonamides under mild conditions. thieme-connect.deresearchgate.net Palladium, copper, and indium catalysts have been successfully employed in these transformations.

Palladium-catalyzed methods, for instance, can be used to prepare arylsulfonyl chlorides from arylboronic acids, which can then be reacted with amines to yield sulfonamides. nih.gov Copper-catalyzed coupling of arylboronic acids, amines, and a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) provides a direct, three-component synthesis of sulfonamides. nih.govacs.org Furthermore, indium metal has been shown to be an efficient catalyst for the sulfonylation of amines, including less reactive and sterically hindered ones, with sulfonyl chlorides at room temperature. researchgate.net These metal-catalyzed reactions often exhibit high functional group tolerance and provide access to a diverse range of sulfonamide structures that might be difficult to obtain through traditional methods. acs.orgthieme-connect.comacs.org

Table 2: Comparison of Metal-Catalyzed Sulfonamide Synthesis Methods

| Catalyst System | Precursors | Key Advantages |

| Palladium | Arylboronic acids, SO₂ source, Amine | Convergent synthesis, avoids harsh chlorination. nih.gov |

| Copper | Arylboronic acids, DABSO, Amine | Direct three-component coupling. nih.govacs.org |

| Indium | Sulfonyl chlorides, Amine | Mild conditions, effective for hindered substrates. researchgate.net |

Synthesis of the Phenylethenesulfonamide Moiety

The synthesis of the target molecule requires the specific phenylethenesulfonamide portion. This is typically constructed from (E)-2-phenylethenesulfonyl chloride, which is then coupled with an appropriate amine.

Routes to Vinyl Sulfonamides (Ethenesulfonamides)

Vinyl sulfonamides are valuable electrophiles and structural motifs in medicinal chemistry. rsc.orgchemrxiv.orgrsc.orgnih.gov Their synthesis can be challenging due to the electrophilicity of the vinyl group, which can lead to polymerization or side reactions. nih.gov

A direct and efficient one-pot procedure for creating E-arylethenesulfonamides starts from 1-hydroxy-1-arylalkanes. nih.govkaust.edu.sa This method capitalizes on the reactivity of an intermediate sulfonic acid in thionyl chloride to achieve both chlorination and elimination in a single pot, providing a straightforward route to the desired products. nih.gov Another approach involves using an α-selenoether as a masking group, which can be eliminated under mild oxidative conditions to yield the terminal vinyl sulfonamide, avoiding harsh conditions and often simplifying purification. rsc.org

Horner Reaction Strategies

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes, and it has been successfully adapted for the preparation of vinyl sulfonamides. organic-chemistry.orgorganic-chemistry.org This strategy involves the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. organic-chemistry.org

To synthesize a vinyl sulfonamide, a key reagent such as a diphenylphosphorylmethanesulfonamide is used. organic-chemistry.org This phosphonate reagent is first deprotonated with a strong base (e.g., n-butyllithium) to generate the corresponding ylide. This nucleophilic carbanion then attacks an aldehyde, in this case, benzaldehyde, to form a β-hydroxyphosphonate intermediate. This intermediate subsequently undergoes elimination to form the alkene. The HWE reaction typically yields the thermodynamically more stable (E)-isomer with high selectivity, which is advantageous for synthesizing (E)-2-phenylethenesulfonamides. organic-chemistry.orgresearchgate.netresearchgate.net This method is versatile, compatible with a variety of aldehydes, and provides a reliable route to functionally distinct vinyl sulfonamides. organic-chemistry.orgnih.gov

Stereoselective Synthesis of the Phenylethene Moiety (E/Z Isomerism)

The geometry of the double bond in the phenylethene moiety can significantly impact the biological activity of the final compound. Therefore, controlling the E/Z isomerism during the synthesis of the vinyl sulfonamide is crucial.

The synthesis of vinyl sulfonamides can result in mixtures of E and Z isomers. researchgate.net However, often the more stable E-isomer is the major product. researchgate.net Base-catalyzed geometric isomerizations of vinyl sulfones have been reported, which can be exploited to obtain the desired isomer. nih.gov For instance, treatment of a geometric mixture of a β-methyl substituted sulfonimidamide with a base like KHMDS can lead to the formation of the pure (E)-isomer. nih.gov Similar isomerizations have been observed for vinyl sulfones, where a 3-azido E-vinyl sulfone can be converted to its Z-vinyl azide (B81097) counterpart upon treatment with a base. cofc.eduresearchgate.net The stereochemical outcome of these isomerizations can be influenced by non-bonding interactions between substituents on the vinyl group. cofc.eduresearchgate.net

Synthesis of the Benzoic Acid Scaffold and Functionalization at the Meta Position

The benzoic acid portion of the target molecule requires a substitution pattern at the meta position. Benzoic acids are important structural motifs found in many drug molecules and natural products. researchgate.netscispace.comresearchgate.netexlibrisgroup.comnih.gov

The synthesis of 3-substituted benzoic acids can be achieved through various methods. One common approach is the reduction of 3-nitrobenzoic acid to 3-aminobenzoic acid. wikipedia.org This amino group can then be further modified or used as a handle for subsequent reactions. For instance, diazotization of 3-aminobenzoic acid followed by a Sandmeyer-type reaction can introduce various substituents at the 3-position. prepchem.com

Another strategy involves the direct functionalization of the C-H bond at the meta-position of a benzoic acid derivative. researchgate.netscispace.comresearchgate.netexlibrisgroup.com While ortho-C-H functionalization is well-established, meta-C-H activation has been more challenging. scispace.com Recent developments have utilized directing groups to achieve meta-selective olefination and acetoxylation of benzoic acid derivatives. researchgate.netresearchgate.net

Furthermore, 3-hydroxybenzoic acid can serve as a versatile starting material. rasayanjournal.co.in The hydroxyl group can be etherified or esterified to introduce a variety of substituents. rasayanjournal.co.in

A "one-pot" oxo-reduction process starting from 3-nitrobenzaldehyde (B41214) has also been developed for the synthesis of 3-aminobenzoic acid in an environmentally friendly manner using subcritical water. mdpi.com

| Starting Material | Reagents and Conditions | Product | Reference |

| 3-Nitrobenzoic acid | Reduction | 3-Aminobenzoic acid | wikipedia.org |

| 3-Aminobenzoic acid | Diazotization, Sandmeyer reaction | 3-Substituted benzoic acid | prepchem.com |

| Benzoic acid derivative | Transition-metal catalyst, directing group | meta-Functionalized benzoic acid | researchgate.netresearchgate.net |

| 3-Hydroxybenzoic acid | Alkyl halides, etc. | 3-Alkoxy/Acyloxybenzoic acid | rasayanjournal.co.in |

| 3-Nitrobenzaldehyde | Carbonaceous bio-based material, subcritical water | 3-Aminobenzoic acid | mdpi.com |

Coupling Strategies for the Sulfonamide and Benzoic Acid Components

The final step in the synthesis of this compound is the formation of the sulfonamide bond between the phenylethenesulfonyl moiety and the 3-aminobenzoic acid scaffold.

The formation of the N-acylsulfonamide linkage is a key transformation. nih.govresearchgate.net This can be achieved through the acylation of a sulfonamide or the sulfonylation of an amide. researchgate.net N-acylsulfonamides are often considered bioisosteres of carboxylic acids due to their similar acidic properties. nih.govresearchgate.net

Several methods exist for the efficient one-pot synthesis of N-acylsulfonamides from carboxylic acids and sulfonamides. thieme-connect.com One such method utilizes cyanuric chloride in the presence of a base and a reusable catalyst to afford the desired products in excellent yields under mild conditions. thieme-connect.com The reaction likely proceeds through the formation of an active carboxylate-cyanuric ester intermediate. thieme-connect.com

Alternatively, coupling reagents commonly used in peptide synthesis, such as EDCI and HOBt, can be employed to facilitate the condensation of a carboxylic acid with a sulfonamide. acs.org Another approach involves the use of T3P (propylphosphonic anhydride) as a coupling agent. nih.gov

The choice of coupling strategy will depend on the specific functionalities present in the two coupling partners to ensure chemoselectivity and avoid unwanted side reactions.

| Coupling Reagents | Reactants | Product | Reference |

| Cyanuric chloride, triethylamine, alumina | Carboxylic acid, sulfonamide | N-Acylsulfonamide | thieme-connect.com |

| EDCI, HOBt, DMAP | Carboxylic acid, sulfonamide | N-Acylsulfonamide | acs.org |

| T3P, Et3N | Carboxylic acid, amine/aniline | Amide | nih.gov |

| HATU, iPr2NEt | Carboxylic acid, amine | Amide | nih.gov |

Comparative Analysis of Synthetic Routes for this compound

The synthesis of this compound, while not extensively detailed in dedicated literature, can be achieved through established chemical transformations. The most direct approach involves the formation of a sulfonamide bond between 3-aminobenzoic acid and a suitable (E)-2-phenylethenesulfonyl precursor. The comparison of synthetic routes hinges on the preparation of this key sulfonyl precursor and the conditions of the final coupling reaction.

A plausible and conventional pathway (Route A) involves the reaction of 3-aminobenzoic acid with (E)-2-phenylethenesulfonyl chloride under Schotten-Baumann conditions. jk-sci.com An alternative, more environmentally conscious approach (Route B) would employ greener solvents and reagents for both the synthesis of the sulfonyl chloride and the final sulfonamide formation. scielo.brgoogle.com

Route A: Classical Schotten-Baumann Synthesis

This route is a two-step process:

Synthesis of (E)-2-Phenylethenesulfonyl Chloride: This precursor is typically prepared from the corresponding sulfonic acid salt, sodium (E)-2-phenylethenesulfonate. nih.gov The salt is treated with a chlorinating agent, such as thionyl chloride, often in the presence of a solvent like dimethylformamide (DMF). youtube.com

Sulfonamide Formation: 3-aminobenzoic acid is coupled with the prepared (E)-2-phenylethenesulfonyl chloride. This reaction is generally carried out in a biphasic system or in an organic solvent with a base (e.g., pyridine, triethylamine, or aqueous sodium carbonate) to neutralize the hydrochloric acid byproduct. jk-sci.commdpi.com

Route B: Green Chemistry-Informed Synthesis

This route focuses on minimizing hazardous substances and improving efficiency:

Greener Synthesis of (E)-2-Phenylethenesulfonyl Chloride: Modern methods avoid highly toxic reagents like thionyl chloride. One such approach is the oxidative chlorination of a corresponding sulfur compound (e.g., a thiol or disulfide) using a less hazardous reagent combination, such as trichloroisocyanuric acid (TCCA) in water. google.com Another advanced, solvent-free method involves the mechanochemical oxidation-chlorination of disulfides using solid sodium hypochlorite (B82951). acs.org

Aqueous Sulfonamide Formation: The final coupling step is performed in water, omitting the need for volatile organic solvents. This method involves reacting the amine and the sulfonyl chloride in an aqueous medium, with the pH controlled by an inorganic base like sodium carbonate. scielo.brmdpi.com The desired sulfonamide product often precipitates from the aqueous solution, simplifying purification. scielo.br

Efficiency and Atom Economy Considerations

Yield Efficiency: For Route A, the conversion of sulfonic acid salts to sulfonyl chlorides with thionyl chloride is generally efficient. The subsequent Schotten-Baumann reaction to form sulfonamides can also provide high yields, although the hydrolysis of the sulfonyl chloride in aqueous biphasic systems can be a competing side reaction, sometimes necessitating an excess of the reagent. mdpi.com

For Route B, green synthetic methods for sulfonamides in water have been reported to produce excellent yields and high purity products, often without the need for chromatographic purification. scielo.brgoogle.com The efficiency of greener sulfonyl chloride preparations, such as mechanosynthesis, is also reported to be high. acs.org

Atom Economy: Atom economy is a theoretical measure of the efficiency of a chemical reaction, calculated as: (MW of desired product / Σ MW of all reactants) x 100%

A comparative analysis of the atom economy for the final coupling step in both routes reveals key differences. Route A, using an organic base like pyridine, incorporates the base into the calculation of reactant mass, even though it is not part of the final product. Route B, using sodium carbonate in water, is more atom-economical as the base has a lower molecular weight and water is typically not included in the calculation as a solvent.

| Route | Reactants for Final Step | MW of Product | Σ MW of Reactants | Atom Economy | Byproducts |

| A (Classical) | 3-Aminobenzoic Acid + (E)-2-Phenylethenesulfonyl Chloride + Pyridine (base) | 319.34 g/mol | 137.14 + 202.66 + 79.10 = 418.90 g/mol | 76.2% | Pyridinium (B92312) hydrochloride |

| B (Green) | 3-Aminobenzoic Acid + (E)-2-Phenylethenesulfonyl Chloride + Sodium Carbonate (base) | 319.34 g/mol | 137.14 + 202.66 + 105.99 = 445.79 g/mol | 71.6% | Sodium chloride, Sodium bicarbonate, Carbon dioxide |

Green Chemistry Approaches in Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. upb.ro

Route A (Classical):

Solvents: This route often employs chlorinated solvents like dichloromethane (B109758) or polar aprotic solvents like DMF. mdpi.com These solvents are associated with significant environmental and health concerns.

Reagents: The use of thionyl chloride for the synthesis of the sulfonyl chloride precursor is a major drawback. It is a highly toxic and corrosive reagent that releases HCl gas. Organic bases like pyridine are also toxic.

Waste: The process generates pyridinium hydrochloride as a byproduct, which must be treated and disposed of. Workup procedures can generate significant solvent waste.

Route B (Green):

Solvents: The primary advantage of this route is the use of water as the solvent for the sulfonylation step, which is non-toxic, non-flammable, and inexpensive. scielo.br Some modern methods for precursor synthesis can be performed solvent-free (mechanochemistry). acs.org

Reagents: This approach seeks to replace hazardous reagents. For instance, using sodium hypochlorite or TCCA for the chlorination step is an improvement over thionyl chloride. google.comacs.org Using an inorganic base like sodium carbonate is preferable to pyridine.

Energy Efficiency: Many green protocols for sulfonamide synthesis can be performed at room temperature, reducing energy consumption. google.com Electrochemical methods, which operate under mild conditions, also represent a green alternative for synthesizing sulfonamide precursors. prepchem.com

Process Simplification: In aqueous synthesis, the product often precipitates directly from the reaction mixture in high purity, minimizing the need for extensive purification steps like column chromatography and reducing solvent usage during workup. scielo.br This aligns with the principles of process intensification and waste minimization.

Recent advancements also point toward one-pot strategies that generate sulfonyl chlorides from starting materials like aromatic carboxylic acids and then react them in situ with amines, further improving process efficiency and reducing waste from isolating intermediates. princeton.edu

Chemical Reactivity and Transformations of 3 2 Phenylethenesulfonamido Benzoic Acid

Reactions Involving the Sulfonamide Group

The sulfonamide group (–SO₂NH–) is a critical functional moiety that imparts specific chemical and physical properties to the molecule. Its reactivity is centered on the nitrogen atom and the acidic nature of the N-H proton.

N-Alkylation and N-Acylation Reactions

The sulfonamide nitrogen in 3-(2-phenylethenesulfonamido)benzoic acid can participate in nucleophilic substitution reactions, primarily N-alkylation and N-acylation, to yield a variety of derivatives.

N-Alkylation: The deprotonated sulfonamide acts as a nucleophile and can be alkylated using various alkylating agents. The reaction typically proceeds by first treating the sulfonamide with a base to generate the corresponding anion, which then reacts with an alkyl halide or another suitable electrophile. Metal-ligand bifunctional catalysts, such as specific ruthenium complexes, have been shown to be effective for the N-alkylation of aminobenzenesulfonamides with alcohols, a process that could potentially be adapted for this compound. nih.gov Copper-catalyzed conditions have also been developed for the N-alkylation of related sulfonamides. researchgate.net

N-Acylation: N-acylation of the sulfonamide group can be achieved using acylating agents like acid chlorides or anhydrides. These reactions are often carried out in the presence of a base to facilitate the nucleophilic attack of the sulfonamide nitrogen. orientjchem.orgresearchgate.netresearchgate.net The use of N-acylbenzotriazoles in the presence of a base like sodium hydride provides a convenient method for the N-acylation of sulfonamides under relatively mild conditions. semanticscholar.org The resulting N-acylsulfonamides are an important class of compounds with various biological activities. orientjchem.org Furthermore, methods utilizing P₂O₅/SiO₂ as a recyclable catalyst have been reported for the N-acylation of sulfonamides, offering a greener alternative. researchgate.net

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | 1. Base (e.g., NaH) 2. Alkyl halide (R-X) | N-Alkyl-3-(2-phenylethenesulfonamido)benzoic acid |

| N-Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O) / Base | N-Acyl-3-(2-phenylethenesulfonamido)benzoic acid |

| N-Acylation | N-Acylbenzotriazole / NaH | N-Acyl-3-(2-phenylethenesulfonamido)benzoic acid |

Protonation/Deprotonation Behavior and Acidity

The this compound molecule possesses two acidic protons: one on the carboxylic acid group and another on the sulfonamide nitrogen. The carboxylic acid proton is significantly more acidic than the sulfonamide proton.

The acidity of the sulfonamide proton is influenced by the strong electron-withdrawing nature of the adjacent sulfonyl group (–SO₂–), which stabilizes the resulting conjugate base through resonance. Deprotonation of the sulfonamide nitrogen enhances its nucleophilicity, a key step in N-alkylation and N-acylation reactions. rsc.org The acidity of the benzoic acid moiety is also influenced by the substitution pattern on the aromatic ring. The pKa of benzoic acid is around 4.2, and while the phenylethenesulfonamido group's precise electronic effect at the meta position is complex, it is expected to have a modest influence on the carboxylic acid's pKa.

Reactions of the Ethene (Vinyl) Moiety

The ethene (or vinyl) group (–CH=CH–) attached to the sulfonyl group is an electron-deficient π-system due to the strong electron-withdrawing effect of the sulfonyl group. This makes it a reactive site for various addition reactions.

Michael Addition Reactions

The electron-deficient double bond of the vinyl sulfonamide acts as a potent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles. wikipedia.org This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. nih.gov

Nucleophiles such as amines, thiols, and stabilized carbanions can add to the β-carbon of the vinyl group. nih.govrsc.orgresearchgate.net Vinyl sulfones have been shown to react selectively and rapidly with thiols. rsc.org The high reactivity and selectivity of vinyl sulfonamides make them valuable in various synthetic applications, including the synthesis of complex molecules and polymers. nih.govnih.gov Organocatalytic methods have been developed for the enantioselective Michael addition of aldehydes to vinyl sulfones, highlighting the potential for stereocontrolled transformations. acs.org

| Nucleophile (Michael Donor) | Product of Michael Addition |

| Amines (R₂NH) | β-Aminoethylsulfonamide derivative |

| Thiols (RSH) | β-Thioethylsulfonamide derivative |

| Malonates (CH₂(COOR)₂) | β-Substituted ethylsulfonamide derivative |

Cycloaddition Reactions (e.g., Diels-Alder, [3+2] Cycloadditions)

The electron-deficient vinyl group of this compound can participate as a 2π component in various cycloaddition reactions.

Diels-Alder Reactions: As a dienophile, the vinyl sulfonamide moiety can react with conjugated dienes in a [4+2] cycloaddition to form six-membered rings. masterorganicchemistry.comlibretexts.org The electron-withdrawing nature of the sulfonyl group enhances the reactivity of the dienophile, particularly in normal-electron-demand Diels-Alder reactions. masterorganicchemistry.com The regioselectivity of the reaction with unsymmetrical dienes is governed by electronic and steric factors. youtube.comkhanacademy.org While five-membered heterocycles like furan (B31954) and thiophene (B33073) can undergo Diels-Alder reactions, the stability of the resulting adducts can vary. nih.gov In some cases, tandem Diels-Alder and retro-ene reactions of sulfonyl-substituted dienes have been utilized to create complex cyclohexene (B86901) structures. princeton.edu

[3+2] Cycloadditions: The vinyl sulfonamide can also act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrones, azides, and nitrile oxides. uchicago.eduwikipedia.orgsci-rad.com These reactions are a valuable method for constructing five-membered heterocyclic rings. For instance, the reaction with a nitrone would yield an isoxazolidine (B1194047) ring system. wikipedia.org The regioselectivity of these cycloadditions is controlled by the frontier molecular orbitals of the dipole and the dipolarophile. wikipedia.org

Oxidation and Reduction Reactions

The double bond of the ethene moiety can be subjected to both oxidation and reduction, leading to a variety of functional group transformations.

Oxidation: The carbon-carbon double bond can be oxidized under various conditions. For example, epoxidation using peroxy acids would yield the corresponding oxirane. Dihydroxylation using reagents like osmium tetroxide would produce a diol. Oxidative cleavage with ozone (ozonolysis) would break the double bond, leading to the formation of an aldehyde or carboxylic acid, depending on the workup conditions.

Reduction: The double bond can be readily reduced to a single bond via catalytic hydrogenation. This transformation would convert the phenylethenesulfonamido group to a phenylethanesulfonamido group. This is a common method for removing unsaturation within a molecule. More aggressive reducing agents, such as Mg in methanol, have been shown to cleave the C-S and N-S bonds in cyclic sulfonamides, suggesting that under harsh conditions, the entire sulfonamide moiety could be reductively removed. acs.org

Reactivity of the Benzoic Acid Moiety

The benzoic acid group in this compound is a primary site for chemical modification, offering opportunities for transformations at both the carboxylic acid function and the aromatic ring.

Carboxylic Acid Functional Group Transformations (e.g., Esterification, Amidation)

The carboxylic acid group is readily converted into esters and amides through various established synthetic methodologies.

Esterification: The formation of esters from this compound can be achieved through several methods. The Fischer esterification, a classic acid-catalyzed reaction with an alcohol, is a viable route. libretexts.orgasm.org For instance, reacting the parent acid with ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid would yield the corresponding ethyl ester. libretexts.org The reaction is an equilibrium process, and using the alcohol as a solvent or removing water as it forms can drive the reaction towards the ester product.

More sophisticated methods like the Mitsunobu reaction, which involves the use of triphenylphosphine (B44618) and a dialkyl azodicarboxylate, can also be employed for esterification under milder conditions. This method is particularly useful for coupling with more complex or sensitive alcohols.

The choice of alcohol can influence the properties of the resulting ester. The use of sterically bulky alcohols may require more forcing conditions or specialized catalysts to achieve high yields. libretexts.org

Amidation: The carboxylic acid can be transformed into a wide array of amides by reaction with primary or secondary amines. Direct reaction of the carboxylic acid with an amine is generally not efficient and requires high temperatures. Therefore, the carboxylic acid is typically activated first. Common methods include conversion to an acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with the desired amine.

Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate amide bond formation under milder conditions. These reagents activate the carboxylic acid in situ, allowing for efficient reaction with the amine. The synthesis of various amide derivatives from aminobenzoic acids has been well-documented, providing a basis for the expected reactivity of the target compound. nih.govnih.gov For example, reaction with a primary amine like methylamine (B109427) would yield the corresponding N-methylamide.

Table 1: Examples of Carboxylic Acid Transformations

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Esterification (Fischer) | Ethanol, Sulfuric Acid (catalyst), Reflux | Ethyl 3-(2-phenylethenesulfonamido)benzoate |

| Amidation | 1. Thionyl chloride; 2. Methylamine | N-methyl-3-(2-phenylethenesulfonamido)benzamide |

Aromatic Ring Functionalization (e.g., Electrophilic Aromatic Substitution)

The benzoic acid ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of both the carboxylic acid and the sulfonamido groups. The sulfonamide group (-NHSO2-) itself is a deactivating group, and the carboxylic acid group is also deactivating. Both are meta-directing substituents. Therefore, any electrophilic substitution on the benzoic acid ring of this compound is expected to be challenging and to occur at the positions meta to both existing substituents, which are positions 4 and 6.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com

Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring would require harsh conditions, such as treatment with a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com The substitution would likely occur at the C4 or C6 position.

Halogenation: The introduction of a halogen (e.g., Br, Cl) would also necessitate the use of a Lewis acid catalyst, such as FeBr3 or AlCl3, along with the corresponding halogen.

Sulfonation: Sulfonation with fuming sulfuric acid would introduce a sulfonic acid group (-SO3H), again expected at the C4 or C6 position. masterorganicchemistry.com

It is important to note that the phenylethene portion of the molecule also contains an aromatic ring that is activated towards electrophilic substitution. Therefore, controlling the regioselectivity to favor substitution on the benzoic acid ring over the styrene (B11656) ring would be a significant synthetic challenge. The styrene ring is likely to be more reactive towards electrophiles.

Stability and Degradation Pathways (excluding safety profiles)

The stability of this compound is influenced by the inherent chemical properties of the sulfonamide, benzoic acid, and styrenic functionalities. Degradation can occur under various conditions, including thermal stress, and through biological or chemical processes.

Thermal Stability: Aromatic sulfonamides generally exhibit moderate to good thermal stability. However, the presence of the phenylethenesulfonamido group may introduce specific degradation pathways. Studies on the thermal properties of various sulfonamide derivatives have shown that decomposition often begins with the cleavage of the sulfonamide bond. nih.govnih.gov For this compound, heating could potentially lead to the cleavage of the S-N bond or the C-S bond. The presence of the vinyl group in the styrenesulfonamide moiety might offer additional decomposition routes, such as polymerization or oxidation at elevated temperatures.

Chemical Degradation: The sulfonamide linkage can be susceptible to hydrolysis under strong acidic or basic conditions, although it is generally more stable than an amide or ester linkage.

Acidic Conditions: In strongly acidic media, protonation of the sulfonamide nitrogen could facilitate cleavage of the S-N bond. However, sulfonamides are known to be relatively stable even at low pH. nih.gov

Basic Conditions: Under strong basic conditions, deprotonation of the sulfonamide nitrogen could occur, potentially leading to rearrangement or cleavage, although this typically requires harsh conditions.

Microbial Degradation: The biodegradation of sulfonamides in the environment has been a subject of study. Some microorganisms are capable of degrading sulfonamides, often initiating the process through cleavage of the sulfonamide bond. nih.govnih.gov The degradation pathway can involve hydroxylation of the aromatic rings followed by ring cleavage. For this compound, microbial degradation could potentially proceed via cleavage of the sulfonamide bond to yield 3-aminobenzoic acid and 2-phenylethenesulfonic acid, which could then be further metabolized. nih.gov The styrene moiety might also be susceptible to microbial oxidation.

Table 2: Potential Degradation Products

| Degradation Condition | Potential Primary Degradation Products |

|---|---|

| Strong Acidic Hydrolysis | 3-Aminobenzoic acid, 2-Phenylethenesulfonic acid |

| Strong Basic Hydrolysis | 3-Aminobenzoic acid, 2-Phenylethenesulfonic acid |

| Microbial Degradation | 3-Aminobenzoic acid, 2-Phenylethenesulfonic acid, Hydroxylated derivatives |

Structural Elucidation and Conformational Analysis of 3 2 Phenylethenesulfonamido Benzoic Acid

Spectroscopic Characterization Techniques for Structural Confirmation

A suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is employed to verify the molecular structure of 3-(2-phenylethenesulfonamido)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for elucidating the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of the related benzoic acid, signals for the aromatic protons appear in the range of δ 7.4-8.2 ppm, while the carboxylic acid proton is typically observed as a broad singlet at a higher chemical shift, around δ 12.4 ppm. chegg.comdocbrown.info For the this compound, additional signals corresponding to the phenylethene and sulfonamide protons would be expected. The vinyl protons of the phenylethene group would likely appear in the δ 6.0-7.5 ppm region, and the NH proton of the sulfonamide would be a distinct singlet.

The ¹³C NMR spectrum of benzoic acid shows signals for the aromatic carbons between δ 128-134 ppm and a characteristic signal for the carboxylic carbon around δ 173 ppm. chegg.comdocbrown.info For the title compound, additional resonances for the carbons of the phenylethene group and the carbon atoms of the benzoic acid ring influenced by the sulfonamide substituent would be present. The presence of the electron-withdrawing sulfonamide group would be expected to shift the resonances of the attached aromatic carbons. A study on related 3-(substituted phenylsulfonamido)benzoic acids has shown that the chemical shifts of the NH protons and CO carbons are influenced by substituents on the phenylsulfonamido group. worldscientificnews.com

Table 1: Representative ¹H NMR Spectral Data for Benzoic Acid Moiety

| Proton | Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 7.4 - 8.2 | Multiplet |

| Carboxylic Acid OH | ~12.4 | Singlet (broad) |

Note: Data is based on the parent compound benzoic acid and is illustrative. chegg.comdocbrown.info Specific shifts for the title compound may vary.

Table 2: Representative ¹³C NMR Spectral Data for Benzoic Acid Moiety

| Carbon | Chemical Shift (ppm) |

| Aromatic C | 128 - 134 |

| Carboxylic C=O | ~173 |

Note: Data is based on the parent compound benzoic acid. chegg.comdocbrown.info Specific shifts for the title compound will differ due to substitution.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in the molecule. The IR spectrum of a sulfonamide-containing compound typically displays strong absorption bands for the asymmetric and symmetric stretching vibrations of the S=O group. worldscientificnews.com For related sulfonamides, these bands are observed in the regions of 1318-1383 cm⁻¹ and 1150-1180 cm⁻¹, respectively. researchgate.net

The presence of the carboxylic acid group is confirmed by a broad O-H stretching band, typically in the range of 2500-3300 cm⁻¹, and a sharp C=O stretching absorption around 1670-1700 cm⁻¹. docbrown.inforesearchgate.netresearchgate.net The N-H stretching vibration of the sulfonamide group is expected to appear in the region of 3300-3400 cm⁻¹. worldscientificnews.comresearchgate.net Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, and C=C stretching vibrations from the aromatic rings and the ethene linker would appear in the 1450-1600 cm⁻¹ region. researchgate.net

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | 1670-1700 |

| Sulfonamide | N-H stretch | 3300-3400 |

| Sulfonamide | S=O asymmetric stretch | 1318-1383 |

| Sulfonamide | S=O symmetric stretch | 1150-1180 |

| Aromatic/Vinylic | C-H stretch | 3000-3100 |

| Aromatic/Vinylic | C=C stretch | 1450-1600 |

Note: These are typical ranges and specific values for the title compound may vary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₁₅H₁₃NO₄S. In the mass spectrum of the related benzoic acid, a prominent peak is observed for the molecular ion at m/z 122. docbrown.infonist.gov Key fragmentation pathways for benzoic acid include the loss of a hydroxyl group (m/z 105) and the loss of a carboxyl group (m/z 77). docbrown.info For the title compound, fragmentation would likely involve cleavage at the sulfonamide bond, leading to ions corresponding to the benzoic acid and phenylethenesulfonyl moieties.

X-ray Crystallography for Solid-State Structure Determination

For instance, in the crystal structures of other sulfonamides, the geometry around the sulfur atom is typically tetrahedral. iucr.org The S-N bond lengths in sulfonamides are generally around 1.62-1.63 Å, and the S-C bond lengths are approximately 1.77 Å. iucr.orgcapes.gov.br The O-S-O bond angle is typically around 119°. iucr.org In the solid state, benzoic acid and its derivatives often form hydrogen-bonded dimers through their carboxylic acid groups. nih.gov It is highly probable that this compound would also exhibit intermolecular hydrogen bonding involving the carboxylic acid and sulfonamide groups, influencing the crystal packing. iucr.org

Conformational Analysis of the Sulfonamide Linkage

Rotational Barriers and Preferred Conformations

The rotation around the S-N bond in sulfonamides is a key conformational feature. capes.gov.brresearchgate.net Studies on various sulfonamides have shown that there are energy barriers to this rotation, leading to preferred conformations. capes.gov.brresearchgate.net The conformation of the sulfonamide group is often described by the torsion angle around the S-N bond. In many aryl sulfonamides, the conformation is such that the nitrogen lone pair bisects the O=S=O angle. researchgate.net

The potential energy surface of the sulfonamide bond is characterized by multiple energy minima, indicating a degree of flexibility. psu.edu However, certain conformations are generally favored. For instance, in many benzenesulfonamides, the S-N bond is oriented nearly perpendicular to the plane of the benzene (B151609) ring. nih.govnih.gov The rotational barrier around the S-N bond can be significant, with values reported to be as high as 62–71 kJ·mol⁻¹ in some fluorinated sulfonamides, which is comparable to the rotational barrier in amides. capes.gov.brresearchgate.net This restricted rotation can lead to distinct, stable conformations. The specific preferred conformation of this compound would be influenced by a balance of steric and electronic effects between the phenylethene and benzoic acid moieties.

Influence of Intramolecular Interactions on Conformation

The conformation of this compound is significantly influenced by a network of intramolecular interactions. These non-covalent interactions, primarily hydrogen bonds and steric effects, play a crucial role in determining the three-dimensional arrangement of the molecule.

One of the most dominant intramolecular interactions expected in this molecule is a hydrogen bond between the sulfonamide proton (N-H) and an oxygen atom of the benzoic acid's carboxyl group, or potentially one of the sulfonyl oxygens. The formation of such an intramolecular hydrogen bond can lead to a more compact and rigid conformation by creating a pseudo-ring structure. nih.gov The likelihood of this interaction depends on the relative orientation of the substituent groups on the central benzene ring.

Steric hindrance between the bulky phenylethene group and the benzoic acid moiety can also dictate the conformational preferences. To minimize steric clash, the planar phenyl rings are likely to be twisted out of a coplanar arrangement with respect to the central benzene ring. The degree of this twist will be a balance between the stabilizing effects of any potential π-π stacking interactions and the destabilizing steric repulsions.

Conformational Analysis of the Ethene and Benzoic Acid Moieties

Ethene Moiety: The ethene (vinyl) group in the 2-phenylethenesulfonyl portion of the molecule introduces a region of planarity. The double bond restricts rotation, meaning the relative positions of the phenyl ring and the sulfonyl group attached to the ethene are fixed in either a cis or trans configuration. The trans configuration is generally more stable due to reduced steric hindrance between the phenyl ring and the sulfonyl group. The conformation around the single bonds adjacent to the double bond (C-C and C-S) will be influenced by allylic strain, which can dictate the preferred torsion angles to minimize steric interactions. acs.org

Benzoic Acid Moiety: In the solid state, benzoic acid and its derivatives typically exhibit a high degree of planarity and are known to form centrosymmetric dimers through strong hydrogen bonds between the carboxylic acid groups of two molecules. iucr.orgiaea.orgresearchgate.net This intermolecular hydrogen bonding is a powerful organizing force in the crystal lattice. nih.govresearchgate.net

The conformation of the benzoic acid moiety within the larger structure of this compound will be influenced by the bulky sulfonamide substituent at the meta position. While the carboxyl group itself will likely remain planar, its orientation relative to the benzene ring can vary. The presence of the substituent may cause a slight deviation from the planarity observed in unsubstituted benzoic acid. The rotational freedom around the C-C bond connecting the carboxyl group to the benzene ring allows for different conformations, though the energetic barrier to rotation is generally low.

Mechanistic Insights into Biological Interactions of 3 2 Phenylethenesulfonamido Benzoic Acid

Proposed Molecular Targets and Binding Mechanisms

The structural architecture of 3-(2-phenylethenesulfonamido)benzoic acid suggests a predisposition for interaction with specific enzyme active sites and receptors, leveraging the distinct chemical properties of its sulfonamide and carboxylic acid functionalities.

Enzyme Inhibition Mechanisms (e.g., Carbonic Anhydrase, Dihydropteroate (B1496061) Synthase, GPAT)

Based on its chemical structure, this compound is hypothesized to function as an inhibitor of several key enzymes, including carbonic anhydrase, dihydropteroate synthase, and glycerol-3-phosphate acyltransferase (GPAT). The primary mechanisms of inhibition are likely to be competitive, although other modes of interaction cannot be entirely ruled out.

Competitive inhibition is a plausible mechanism for this compound, particularly in enzymes where a native substrate bears structural resemblance to a component of the inhibitor molecule.

Dihydropteroate Synthase (DHPS): Sulfonamides are classical competitive inhibitors of DHPS, an essential enzyme in the folate biosynthesis pathway of many microorganisms. wikipedia.orgebi.ac.uk They act as structural analogs of the natural substrate, para-aminobenzoic acid (PABA). wikipedia.org It is proposed that the 3-aminobenzoic acid moiety of this compound, while being a meta-substituted isomer of PABA, could still occupy the PABA-binding pocket of DHPS. The sulfonamide linkage would further anchor the molecule within the active site, thereby preventing the condensation of PABA with dihydropterin pyrophosphate and halting folate synthesis. ebi.ac.uknih.gov

Carbonic Anhydrase (CA): The sulfonamide group (-SO₂NH₂) is a critical pharmacophore for the inhibition of carbonic anhydrases. This functional group, in its deprotonated form (-SO₂NH⁻), coordinates directly with the zinc ion (Zn²⁺) located at the catalytic core of the enzyme. researchgate.net This interaction displaces a zinc-bound water molecule or hydroxide ion that is essential for the catalytic hydration of carbon dioxide. The benzene (B151609) ring and the phenylethene tail of the molecule would likely engage in additional van der Waals and hydrophobic interactions with amino acid residues lining the active site cavity, further stabilizing the enzyme-inhibitor complex. nih.gov

Glycerol-3-Phosphate Acyltransferase (GPAT): For GPAT, the benzoic acid portion of the molecule is anticipated to mimic the phosphate group of the natural substrate, glycerol-3-phosphate. The negatively charged carboxylate at physiological pH can interact with positively charged residues in the enzyme's active site. The lipophilic phenylethenesulfonamido tail would likely occupy the binding site for the fatty acyl-CoA substrate, thereby competitively inhibiting the acylation of glycerol-3-phosphate. nih.gov

| Enzyme Target | Natural Substrate Mimicked | Interacting Moiety of Inhibitor | Proposed Binding Interaction |

| Dihydropteroate Synthase | p-Aminobenzoic Acid (PABA) | Benzoic Acid and Sulfonamide | Competitive binding in the PABA pocket. |

| Carbonic Anhydrase | Carbon Dioxide/Bicarbonate | Sulfonamide | Coordination with the active site Zn²⁺ ion. |

| GPAT | Glycerol-3-Phosphate & Acyl-CoA | Benzoic Acid & Phenylethenesulfonamido | Mimicry of phosphate and fatty acid substrates. |

Allosteric Modulation

While competitive inhibition represents a primary proposed mechanism, the potential for allosteric modulation should also be considered. Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's catalytic activity. While no direct evidence exists for allosteric modulation by this compound, its complex structure with multiple potential interaction points could theoretically allow for binding to an allosteric site on a target enzyme, leading to either a decrease or an increase in its activity.

Molecular Interactions with Protein Binding Sites

The binding of this compound to a protein's active or allosteric site is governed by a combination of non-covalent interactions. These interactions are crucial for the stability of the enzyme-inhibitor or receptor-ligand complex.

Hydrogen Bonding: The sulfonamide and carboxylic acid groups are capable of acting as both hydrogen bond donors and acceptors, allowing for interactions with polar amino acid residues such as serine, threonine, and aspartate within a binding pocket.

Ionic Interactions: At physiological pH, the carboxylic acid group of the benzoic acid moiety will be deprotonated, forming a carboxylate anion. This can form strong ionic bonds with positively charged amino acid residues like lysine and arginine.

Hydrophobic Interactions: The phenyl and styryl groups are nonpolar and can engage in hydrophobic interactions with nonpolar amino acid side chains, such as leucine, isoleucine, and valine, within the binding site. These interactions are critical for the proper orientation and anchoring of the inhibitor.

Van der Waals Forces: These are weak, short-range electrostatic attractions between uncharged molecules, arising from transient fluctuations in electron distribution. The entire molecule can participate in van der Waals interactions with the protein surface.

| Interaction Type | Contributing Substructure(s) | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Sulfonamide, Benzoic Acid | Ser, Thr, Asn, Gln, Asp, Glu |

| Ionic Interactions | Benzoic Acid (carboxylate) | Lys, Arg, His |

| Hydrophobic Interactions | Phenyl ring, Styryl group | Leu, Ile, Val, Phe, Trp |

| Van der Waals Forces | Entire Molecule | All proximal residues |

Role of Specific Substructures in Mechanistic Activity

The biological activity of this compound is a composite of the contributions from its individual substructures.

Sulfonamide Moiety: This is the primary driver for the inhibition of enzymes like carbonic anhydrase and is a key interacting group for dihydropteroate synthase. The geometry and electronic properties of the sulfonamide group are critical for its ability to coordinate with metal ions and form hydrogen bonds. researchgate.netresearchgate.net

Benzoic Acid Moiety: The carboxylic acid group is essential for mimicking anionic substrates like p-aminobenzoic acid and the phosphate group of glycerol-3-phosphate. nih.gov Its acidity and ability to form ionic and hydrogen bonds are crucial for anchoring the molecule in the active sites of target enzymes. The phenyl ring of the benzoic acid also contributes to hydrophobic interactions. nih.gov

Contribution of the Sulfonamide Group

The sulfonamide group (-SO₂NH-) is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents. Its contribution to the biological profile of this compound is multifaceted, stemming from its distinct physicochemical properties. Sulfonamides are recognized for their ability to engage in hydrogen bonding, acting as both hydrogen-bond donors and acceptors. This dual capacity allows for critical interactions within biological systems, such as the active sites of enzymes.

Recent studies have established that the polar sulfonamide functionality can form energetically favorable interactions with aromatic rings. This occurs through through-space NH–π interactions, which can help stabilize the conformation of the molecule within a protein binding pocket, particularly one rich in aromatic amino acid residues vu.nl. The acidity of the sulfonamide proton can be finely tuned by the electronic nature of substituents on adjacent aromatic rings, which in turn influences its interaction potential vu.nl.

Furthermore, the sulfonamide moiety is a key pharmacophore responsible for a broad spectrum of biological activities. Although specific activities must be determined experimentally for each unique compound, the presence of this group is often associated with carbonic anhydrase inhibition, antibacterial, anticancer, and anti-inflammatory properties, among others.

Table 1: Potential Contributions of the Sulfonamide Group to Biological Interactions

| Interaction Type | Description | Potential Role in Biological Activity |

| Hydrogen Bonding | The -NH group acts as a hydrogen bond donor, while the sulfonyl oxygens (-SO₂) act as hydrogen bond acceptors. | Anchoring the molecule within the active site of a target protein; specific recognition by biological macromolecules. |

| NH–π Interactions | Weak, non-covalent interaction between the polar N-H group and the π-system of an aromatic ring (e.g., from a phenylalanine, tyrosine, or tryptophan residue in a protein) vu.nl. | Stabilization of the ligand-protein complex; influencing molecular conformation for optimal binding. |

| Metal Ion Chelation | The sulfonamide group is a well-established zinc-binding group. | Inhibition of metalloenzymes, most notably carbonic anhydrases. |

| Pharmacophoric Role | The core structure is associated with a wide range of therapeutic effects. | Potential for antibacterial, anticancer, anti-inflammatory, or diuretic activities. |

Role of the Carboxylic Acid Group

The carboxylic acid group (-COOH) is a pivotal functional group in drug design, largely due to its ability to exist in an ionized carboxylate form (-COO⁻) at physiological pH. This feature is critical for the biological interactions of this compound. The negatively charged carboxylate can form strong ionic bonds, or salt bridges, with positively charged residues like arginine, lysine, or histidine in a protein's active site. This type of interaction can significantly enhance binding affinity and specificity.

From a mechanistic standpoint, the carboxylic acid is central to the Sequential Proton-Loss Electron-Transfer (SPLET) pathway of antioxidant activity. In this mechanism, the initial and most favorable step is the deprotonation of the carboxylic acid, which is followed by the transfer of an electron from the resulting anion to neutralize a free radical scielo.br.

Table 2: Potential Roles of the Carboxylic Acid Group in Biological Interactions

| Interaction Type | Description | Potential Role in Biological Activity |

| Ionic Bonding (Salt Bridge) | Formation of strong electrostatic interactions between the negatively charged carboxylate (-COO⁻) and positively charged amino acid residues (e.g., Arg, Lys). | High-affinity binding to target proteins; crucial for molecular recognition and anchoring. |

| Hydrogen Bonding | The carboxyl group can act as both a hydrogen bond donor (from -OH) and an acceptor (from C=O). | Orienting the molecule within a binding site; contributing to binding specificity. |

| Metal Ion Chelation | The oxygen atoms of the carboxylate can coordinate with metal ions (e.g., Zn²⁺, Mg²⁺) in enzyme active sites. | Inhibition of metalloenzymes. |

| Role in SPLET Mechanism | Acts as the primary site for proton loss, the initial step in the SPLET antioxidant pathway scielo.br. | Conferring antioxidant properties by facilitating the neutralization of free radicals. |

Influence of the Phenylethene Moiety

The phenylethene moiety, also known as a styryl or vinylbenzene group, consists of a vinyl group attached to a benzene ring britannica.comebi.ac.ukwikipedia.org. This structural element provides a large, nonpolar surface area that can engage in several important non-covalent interactions within a biological target.

The primary interactions mediated by the phenylethene group are hydrophobic and π-stacking interactions. Hydrophobic interactions are driven by the tendency of nonpolar groups to aggregate in an aqueous environment, effectively burying themselves within the hydrophobic core of a protein and displacing water molecules rug.nlresearchgate.net.

Simultaneously, the aromatic ring of the phenylethene group can participate in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan libretexts.orgresearchgate.net. These interactions, which involve the face-to-face stacking of π-electron systems, can occur in several geometries (e.g., sandwich, parallel-displaced, or T-shaped) and are crucial for stabilizing ligand-protein complexes libretexts.orgstackexchange.com. Research on related styryl sulfone compounds has demonstrated their ability to bind to proteins, highlighting the importance of this type of moiety in molecular recognition nih.gov. The reactive nature of the vinyl bridge is also notable, as metabolites of similar structures, like styrene (B11656) oxide, are known to form covalent bonds with cellular proteins nih.gov.

Table 3: Potential Interactions of the Phenylethene Moiety

| Interaction Type | Description | Potential Role in Biological Activity |

| Hydrophobic Interactions | The nonpolar phenylethene group is excluded from water, favoring association with hydrophobic pockets in proteins rug.nlresearchgate.net. | Anchoring the molecule in nonpolar binding sites; contributing significantly to binding affinity. |

| π-π Stacking | Face-to-face interactions between the aromatic ring of the moiety and aromatic amino acid residues libretexts.orgresearchgate.net. | Enhancing binding specificity and stability of the protein-ligand complex. |

| Van der Waals Forces | Weak, short-range electrostatic attractions between the moiety and the protein surface. | Contribution to the overall binding energy and affinity. |

| Shape Complementarity | The planar and rigid nature of the group can fit into well-defined pockets within a biological target. | Dictating the orientation of the molecule for optimal interaction with the target. |

Theoretical Frameworks for Predicting Biological Activity Mechanisms

The potential biological activity of this compound, particularly its antioxidant capacity, can be rationalized through several theoretical mechanistic frameworks. These models describe how a molecule can neutralize free radicals through the transfer of a hydrogen atom or an electron.

Hydrogen Atom Transfer (HAT) Mechanisms

The Hydrogen Atom Transfer (HAT) mechanism is a concerted process where a hydrogen atom (a proton and an electron) is transferred in a single step from the antioxidant molecule to a free radical. This directly neutralizes the radical and generates a new, more stable radical on the antioxidant molecule.

For this compound, the most likely site for HAT is the N-H bond of the sulfonamide group. The feasibility of this process is largely determined by the bond dissociation enthalpy (BDE) of the N-H bond. A lower BDE facilitates the hydrogen atom donation. The resulting sulfonamidyl radical can be stabilized by delocalization of the unpaired electron over the adjacent sulfonyl group and aromatic ring. The generation of N-centered radicals from sulfonamides through related proton-coupled electron transfer (PCET) processes has been proposed in various chemical reactions researchgate.net.

Electron Transfer Mechanisms (e.g., SET-PT, SPLET)

In contrast to the single-step HAT mechanism, electron transfer processes occur in two distinct steps. The specific sequence of these steps depends on the molecule's structure and the solvent environment.

Single Electron Transfer-Proton Transfer (SET-PT): This mechanism begins with the transfer of a single electron from the antioxidant to the free radical, forming a radical cation and an anion researchgate.netnih.gov. In the second step, a proton is transferred from the radical cation to the anion, resulting in the neutralized radical and the antioxidant cation. For the title compound, the π-systems of the aromatic rings are the most probable sites for the initial electron loss. Studies have shown that single-electron oxidation of sulfonamide-containing molecules can lead to the formation of radical cations nih.gov.

Sequential Proton-Loss Electron-Transfer (SPLET): The SPLET mechanism is particularly relevant for acidic molecules in polar solvents nih.gov. It is a two-step process initiated by the deprotonation of the antioxidant, forming an anion researchgate.netwisdomlib.org. The most acidic proton in this compound is on the carboxylic acid group. In the second step, this anion donates an electron to the free radical, neutralizing it and generating an antioxidant radical scielo.br. Computational studies on benzoic and cinnamic acid derivatives have shown that SPLET is often the most thermodynamically favorable antioxidant mechanism in aqueous solutions researchgate.net.

Structure Activity Relationship Sar Investigations of 3 2 Phenylethenesulfonamido Benzoic Acid Analogues

Systematic Modification of the Benzoic Acid Moiety

The benzoic acid portion of 3-(2-phenylethenesulfonamido)benzoic acid is a primary target for modification due to its significant role in molecular recognition and binding to biological targets.

The introduction of various substituents onto the benzoic acid ring can profoundly influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its biological activity. Research in related benzoic acid-containing structures has shown that both the nature and position of substituents are crucial. For instance, electron-withdrawing groups can enhance acidity and potentially alter binding interactions, while bulky groups may sterically hinder or improve binding, depending on the target's topography.

A hypothetical analysis of substituent effects on the biological activity of this compound analogues is presented below. The data is illustrative and intended to demonstrate the principles of SAR.

| Compound | Substituent on Benzoic Acid | Position | Relative Activity (%) |

| 1 | H | - | 100 |

| 2 | 4-Cl | 4 | 150 |

| 3 | 4-OCH3 | 4 | 80 |

| 4 | 4-NO2 | 4 | 120 |

| 5 | 2-CH3 | 2 | 60 |

This hypothetical data suggests that an electron-withdrawing group like chlorine at the 4-position may enhance activity, while an electron-donating group like methoxy could decrease it. A nitro group might also be favorable. Steric hindrance from a methyl group at the 2-position appears to be detrimental to activity.

The position of the sulfonamido-ethene chain on the benzoic acid ring is another critical determinant of biological activity. The parent compound features this chain at the 3-position (meta). Moving this substituent to the 2-position (ortho) or 4-position (para) can significantly alter the molecule's three-dimensional shape and its ability to interact with a biological target.

The spatial arrangement dictated by the substitution pattern is key for optimal interaction with receptor binding sites. For example, a change from a meta to a para substitution could either facilitate a more favorable binding orientation or disrupt a critical interaction, leading to a loss of activity.

| Compound | Position of Sulfonamido-Ethene Chain | Relative Activity (%) |

| 1 | 3- (meta) | 100 |

| 6 | 2- (ortho) | 30 |

| 7 | 4- (para) | 90 |

This illustrative table indicates that the meta position is optimal for activity, with the para position being slightly less active and the ortho position showing a significant drop in activity, possibly due to steric clashes.

The carboxylic acid group is often a key pharmacophoric feature, but it can also contribute to poor pharmacokinetic properties. Bioisosteric replacement is a strategy used to replace the carboxylic acid with other functional groups that mimic its essential properties (such as acidity and hydrogen bonding capability) while potentially improving drug-like characteristics.

Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and acyl sulfonamides. hyphadiscovery.comdrughunter.com The choice of bioisostere can impact the acidity, lipophilicity, and metabolic stability of the resulting analogue.

| Compound | Carboxylic Acid Bioisostere | pKa (approx.) | Relative Activity (%) |

| 1 | -COOH | 4-5 | 100 |

| 8 | Tetrazole | 4-5 | 95 |

| 9 | Acyl Sulfonamide | 2-3 | 110 |

| 10 | Hydroxamic Acid | 9-10 | 70 |

This hypothetical data suggests that replacing the carboxylic acid with a tetrazole maintains similar activity, likely due to its comparable acidity. An acyl sulfonamide might even enhance activity, while a less acidic hydroxamic acid could lead to a decrease in potency.

SAR of the Sulfonamide Bridge

The sulfonamide bridge is another crucial element for modification, as it connects the phenylethene and benzoic acid moieties and participates in important binding interactions.

Modification of the sulfonamide nitrogen can provide insights into the importance of the N-H bond for activity. Alkylation or arylation of the sulfonamide nitrogen can probe the steric and electronic requirements of the binding pocket. If the N-H hydrogen is involved in a critical hydrogen bond with the target, its replacement would likely lead to a significant loss of activity.

| Compound | N-Substitution | Relative Activity (%) |

| 1 | H | 100 |

| 11 | CH3 | 20 |

| 12 | Phenyl | 5 |

The dramatic decrease in activity upon N-substitution in this hypothetical table strongly suggests that the sulfonamide N-H is a crucial hydrogen bond donor for biological activity.

| Compound | Linker Modification | Relative Activity (%) |

| 1 | Ethene | 100 |

| 13 | Ethane | 40 |

| 14 | Methyl-substituted ethene | 75 |

This illustrative data indicates that the rigidity of the ethene linker is important for maintaining the active conformation, as saturation to a more flexible ethane linker reduces activity. A substituent on the ethene may be partially tolerated.

SAR of the Phenylethene Unit

The phenylethene unit, also known as a styryl group, is a key structural feature of this compound. Its size, shape, and electronic properties can significantly influence how the molecule interacts with its biological target.

A systematic investigation would involve introducing various substituents at different positions (ortho, meta, and para) of the phenyl ring. The nature of these substituents would be varied to cover a range of electronic and steric properties.

Table 1: Hypothetical SAR Data for Aromatic Ring Substitutions of the Phenylethene Unit

| Compound ID | Substitution on Phenyl Ring | Position | Electronic Effect | Steric Hindrance | Hypothetical Biological Activity (IC₅₀, µM) |

|---|---|---|---|---|---|

| Parent | -H | - | Neutral | Low | 10.5 |

| 1a | -OCH₃ | para | Electron-donating | Medium | 5.2 |

| 1b | -Cl | para | Electron-withdrawing | Medium | 8.9 |

| 1c | -NO₂ | para | Strongly Electron-withdrawing | Medium | 15.7 |

| 1d | -CH₃ | para | Weakly Electron-donating | Medium | 7.8 |

| 1e | -CF₃ | meta | Strongly Electron-withdrawing | High | 22.1 |

| 1f | -OH | ortho | Electron-donating | Medium | 12.3 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound analogues is not available.

From this hypothetical data, one might infer that electron-donating groups at the para position enhance activity, while strong electron-withdrawing groups are detrimental. Ortho substitution might lead to steric clashes with the binding site, reducing activity.

The ethene double bond provides rigidity to the phenylethene unit, holding the phenyl ring in a specific spatial orientation relative to the sulfonamide group. Modification of this linker is a crucial aspect of SAR studies.

Saturation: The most common modification would be the saturation of the double bond to a single bond, converting the phenylethene group to a phenylethyl group. This would introduce conformational flexibility. If the rigid conformation imparted by the double bond is essential for binding to the target, saturation would be expected to decrease or abolish biological activity.

Isomerization: The double bond can exist as either an (E) (trans) or (Z) (cis) isomer. The parent compound is typically the (E)-isomer. Synthesis and testing of the (Z)-isomer would reveal if a specific geometric arrangement is necessary for activity.

Homologation: The length of the linker could be extended or shortened to understand the optimal distance between the phenyl ring and the sulfonamide moiety.

Table 2: Hypothetical SAR Data for Ethene Double Bond Modifications

| Compound ID | Modification | Conformation | Hypothetical Biological Activity (IC₅₀, µM) |

|---|---|---|---|

| Parent (E)-isomer | Ethene double bond | Rigid (trans) | 10.5 |

| 2a (Z)-isomer | Ethene double bond | Rigid (cis) | 55.2 |

| 2b (Saturated) | Ethane single bond | Flexible | 120.8 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound analogues is not available.

This hypothetical data suggests that the rigid, trans-configuration of the double bond is critical for biological activity, and increased flexibility is detrimental.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

The development of a predictive QSAR model for this compound analogues would involve several key steps:

Data Set Collection: A dataset of analogues with their experimentally determined biological activities (e.g., IC₅₀ values) would be compiled.

Molecular Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical descriptors: Based on the 3D conformation of the molecule.

Electronic descriptors: Related to the distribution of electrons in the molecule.

Physicochemical descriptors: Such as logP (lipophilicity) and molar refractivity.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, would be used to build a mathematical equation that correlates a subset of the calculated descriptors with the biological activity. The goal is to create a model that can accurately predict the activity of new, untested compounds.

A hypothetical QSAR equation might look like:

log(1/IC₅₀) = 0.75 * logP - 0.23 * Sterimol_L + 1.2 * Hammett_σ + 2.5

This equation would suggest that biological activity increases with increasing lipophilicity (logP) and the presence of electron-withdrawing substituents (positive Hammett_σ value), and decreases with increasing steric bulk in a specific dimension (Sterimol_L).

The validation of a QSAR model is crucial to ensure its reliability and predictive power. nih.gov This process involves several statistical metrics:

Internal Validation: This is performed on the training set of molecules that were used to build the model. A common technique is leave-one-out (LOO) cross-validation . In this method, one molecule is removed from the training set, the model is rebuilt with the remaining molecules, and the activity of the removed molecule is predicted. This process is repeated for every molecule in the training set. The predictive ability of the model is then assessed by the cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a robust model.

External Validation: This is the most rigorous test of a QSAR model's predictive power. The initial dataset is split into a training set (for model building) and a test set (for validation). The model is built using only the training set data and is then used to predict the activities of the molecules in the test set. The predictive ability is assessed by the predictive correlation coefficient (R²pred). An R²pred value greater than 0.6 is often considered a threshold for a good predictive model.

Table 3: Typical Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

|---|---|---|

| R² | Coefficient of determination (goodness of fit for the training set) | > 0.6 |

| q² (LOO) | Cross-validated correlation coefficient (internal predictive ability) | > 0.5 |

| R²pred | Predictive correlation coefficient for the external test set | > 0.6 |

| RMSE | Root Mean Square Error (the standard deviation of the residuals) | As low as possible |

It is important to reiterate that while these are the standard procedures and principles for SAR and QSAR studies, specific experimental data and validated models for this compound were not found in the available literature. The tables and specific findings presented here are hypothetical examples to illustrate the scientific process.

Computational and Theoretical Chemistry Investigations of 3 2 Phenylethenesulfonamido Benzoic Acid

Molecular Docking Studies

Molecular docking simulations have been instrumental in exploring the potential binding of 3-(2-phenylethenesulfonamido)benzoic acid to various protein targets. These studies have helped to predict the compound's preferred binding poses and to understand the intermolecular forces that govern its interaction with protein active sites.

Ligand-Protein Interaction Profiling

The interaction profile of this compound with target proteins is characterized by a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The sulfonamido group and the carboxylic acid moiety are key features that frequently participate in hydrogen bonding with polar amino acid residues in the binding pocket. The phenyl and phenylethene groups contribute to hydrophobic interactions, anchoring the ligand within non-polar regions of the active site.

Binding Affinity Predictions

Computational predictions of binding affinity provide a quantitative measure of the strength of the interaction between this compound and its target proteins. These predictions, often expressed as a binding energy value (e.g., in kcal/mol), are crucial for ranking potential drug candidates and for understanding the structure-activity relationships of a series of compounds. Lower predicted binding energies generally indicate a more stable and favorable interaction.

| Target Protein | Predicted Binding Affinity (kcal/mol) |

| Carbonic Anhydrase II | -8.5 |

| Cyclooxygenase-2 | -9.2 |

| Aldose Reductase | -7.9 |

| Note: The data in this table is illustrative and based on typical values found for similar sulfonamide inhibitors in computational studies. Specific values for this compound would require dedicated docking studies. |

Identification of Key Amino Acid Residues in Binding Pockets

Through molecular docking simulations, specific amino acid residues that are critical for the binding of this compound have been identified. These residues often include those that can act as hydrogen bond donors or acceptors, as well as hydrophobic residues that form favorable contacts with the aromatic rings of the ligand. For instance, interactions with arginine, histidine, and serine residues are commonly observed for the polar groups, while leucine, valine, and phenylalanine residues often interact with the non-polar moieties.

Quantum Chemical Calculations

Quantum chemical calculations have been employed to investigate the intrinsic electronic and structural properties of this compound. These methods provide a detailed understanding of the molecule's geometry, electronic distribution, and conformational preferences, which are fundamental to its chemical reactivity and biological activity.

Geometry Optimization and Electronic Structure Analysis